molecular formula C11H15NO B1619298 N-(2-Phenylpropyl)acetamide CAS No. 22596-62-9

N-(2-Phenylpropyl)acetamide

Cat. No.: B1619298
CAS No.: 22596-62-9
M. Wt: 177.24 g/mol
InChI Key: WWJUKSNNMDGRHO-UHFFFAOYSA-N
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Description

N-(2-Phenylpropyl)acetamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUKSNNMDGRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313548
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22596-62-9
Record name NSC272274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Methodological Advancements for N 2 Phenylpropyl Acetamide

Synthetic Pathways and Reaction Optimization for N-(2-Phenylpropyl)acetamide

The preparation of this compound can be accomplished through various established synthetic routes, primarily involving the formation of an amide bond between 2-phenylpropylamine (B128651) and an acetylating agent.

One of the most direct methods is the acylation of 2-phenylpropylamine with acetyl chloride or acetic anhydride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.net While this method is straightforward and often results in high yields (70-90%), it can be sensitive to moisture and the reagents used are corrosive.

Another common and milder approach involves the use of coupling agents to facilitate the amide bond formation between 2-phenylpropylamine and acetic acid. Reagents such as N,N'-carbonyldiimidazole (CDI) are effective for this purpose. nih.gov The reaction proceeds by activating the carboxylic acid with CDI to form an acylimidazole intermediate, which then readily reacts with the amine. This method offers the advantage of mild reaction conditions and avoids the use of harsh reagents. For instance, the synthesis of the analogous N-(3-phenylpropyl)acetamide has been successfully achieved using CDI and 4-dimethylaminopyridine (B28879) (DMAP) in dry DCM, with the reaction mixture stirred at room temperature. nih.govnih.govresearchgate.net

The Leuckart reaction represents an alternative pathway starting from phenylacetone (B166967). nih.govwikipedia.orgnih.gov This reductive amination process typically involves heating a mixture of the ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding formamide, which is then hydrolyzed to the primary amine, 2-phenylpropylamine. wikipedia.org Subsequent acetylation would yield this compound. While the Leuckart reaction is a one-pot method for amine synthesis, it often requires high temperatures (160-185 °C) and long reaction times. google.com However, modifications to accelerate the reaction, such as adjusting the molar ratio of reactants and using specific temperatures, have been developed. google.com

Reductive amination of phenylacetone with ammonia (B1221849) or an amine in the presence of a reducing agent is another viable route to 2-phenylpropylamine, which can then be acetylated. drugfuture.comresearchgate.netmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method offers good control and avoids the over-alkylation issues sometimes seen with direct alkylation of amines. masterorganicchemistry.com

Optimization of these synthetic pathways often involves screening different solvents, bases, coupling agents, and reaction temperatures to maximize yield and purity while minimizing side reactions.

Table 1: Comparison of Synthetic Methods for this compound and Analogs

MethodKey Reagents/ConditionsYield Range (%)AdvantagesLimitationsReference(s)
Direct Acetylation 2-Phenylpropylamine, Acetyl chloride/anhydride, Base, DCM, RT70–90Simple, high yieldCorrosive reagents, moisture sensitive
Coupling via CDI 2-Phenylpropylamine, Acetic acid, CDI, DMAP, DCM, RTGoodMild conditions, no corrosive reagents nih.govnih.govresearchgate.net
Leuckart Reaction Phenylacetone, Formamide/Ammonium formate, High temperatureVariableOne-pot amine synthesisHigh temperatures, long reaction times nih.govwikipedia.orgnih.govgoogle.com
Reductive Amination Phenylacetone, Ammonia, Reducing agent (e.g., NaBH3CN)GoodControlled reactionMulti-step if starting from ketone drugfuture.comresearchgate.netmasterorganicchemistry.com

Stereoselective Synthesis and Enantiomeric Control Strategies for this compound

The 2-phenylpropyl moiety in this compound contains a chiral center, meaning the compound can exist as two enantiomers, (R)-N-(2-phenylpropyl)acetamide and (S)-N-(2-phenylpropyl)acetamide. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is crucial, as different enantiomers can exhibit distinct biological activities.

A primary strategy for obtaining enantiopure this compound is through the chiral resolution of racemic 2-phenylpropylamine , followed by acetylation. This can be achieved by forming diastereomeric salts with a chiral acid. The resulting diastereomers can then be separated by crystallization, and the desired enantiomer of the amine can be liberated and subsequently acetylated.

Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiomerically enriched amines. For example, lipase-catalyzed acylation of racemic amines has been shown to be an effective method. In a study on the resolution of 1-methyl-3-phenylpropylamine, a close structural analog, acetylation of the primary amino group was used to analyze the enantiomeric excess of the final product. nih.gov The use of enzymes like lipase (B570770) B from Candida antarctica (CAL-B) can selectively acylate one enantiomer of an amine, leaving the other unreacted, thus allowing for their separation. tudelft.nl The efficiency of such resolutions can be monitored using chiral High-Performance Liquid Chromatography (HPLC). rsc.org

Asymmetric synthesis provides a more direct route to enantiomerically pure products. This can involve the use of chiral auxiliaries or catalysts. For instance, chiral N-sulfinyl imines, such as (Rs)-2-phenyl-2-propyl sulfinamide, have been designed and used in asymmetric addition reactions to produce chiral amines with high diastereoselectivity. nih.gov Another approach is the asymmetric reductive amination of ketones. While not specifically detailed for phenylacetone to directly yield chiral 2-phenylpropylamine in the provided context, the use of chiral catalysts, such as those based on ruthenium-BINAP complexes, is a well-established method for the asymmetric synthesis of a wide range of chiral primary amines from ketones. researchgate.net

Table 2: Strategies for Stereoselective Synthesis

StrategyDescriptionKey FeaturesReference(s)
Chiral Resolution Separation of enantiomers of racemic 2-phenylpropylamine via diastereomeric salt formation.Classical method, relies on efficient crystallization. google.com
Enzymatic Kinetic Resolution Selective enzymatic acylation of one enantiomer of racemic 2-phenylpropylamine.High enantioselectivity, mild reaction conditions. nih.govtudelft.nl
Asymmetric Synthesis Use of chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the amine or amide.Direct route to enantiopure products. nih.govresearchgate.net

Derivatization and Functionalization of this compound Analogs

The core structure of this compound can be modified at several positions to generate a library of analogs with potentially diverse properties. Derivatization can occur on the phenyl ring, the propyl chain, or the acetamide (B32628) moiety.

Phenyl Ring Functionalization: The aromatic ring is a prime target for modification through electrophilic substitution reactions. For example, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives highlights how halogenation of the phenyl ring can be achieved. nih.gov Similarly, the introduction of methoxy (B1213986) groups onto the phenyl ring, as seen in 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide, can alter the compound's properties. smolecule.com

Propyl Chain and Acetamide Moiety Modification: The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide demonstrates extensive functionalization of the carbon backbone. chemicalbook.com Hydroxylation of the propyl chain is another possible modification, as exemplified by the synthesis of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide. vulcanchem.com The acetamide nitrogen can also be a point of derivatization.

Electrochemical methods have also been employed for functionalization. For instance, the electrochemical synthesis of N-(2-azido-1-phenylpropyl)acetamide introduces an azide (B81097) group, which is a versatile functional group that can be further transformed, for example, by reduction to an amine. rsc.org

This compound as a Key Synthetic Intermediate

The structural motif of this compound is present in more complex molecules, suggesting its role as a key synthetic intermediate or a structural component in the design of new compounds.

Its structural relationship to amphetamine and its analogs makes it relevant in the context of medicinal chemistry and pharmacological research. wikipedia.org For example, N-formylamphetamine (formetorex) is a direct precursor in one of the common synthesis routes for amphetamine. wikipedia.org

Furthermore, the synthesis of complex acetamide derivatives often starts from simpler building blocks. For instance, the preparation of novel N-phenyl-2-(phenyl-amino) acetamide derivatives for potential anticoagulant activity utilizes chloroacetic acid and primary aromatic amines in a multi-step synthesis. googleapis.com The synthesis of various N-(3-phenylpropyl)acetamide derivatives with potential antioxidant and anti-inflammatory activities also illustrates how the core acetamide structure is elaborated upon to create new bioactive molecules. nih.govresearchgate.net The development of N-{3-(3,4-dimethylphenyl)propyl}-3-benzyloxy-4-(2-bromoethoxy)phenylacetamide further showcases the use of a substituted phenylpropylamine moiety in the construction of more complex structures. googleapis.com

The synthesis of N-(2-((2-Cyano-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide, a complex dye molecule, incorporates a substituted phenylpropylamine, indicating the utility of this scaffold in materials science as well. ontosight.ai These examples underscore the importance of this compound and its parent amine as foundational structures in the synthesis of a wide array of functional molecules.

Analytical Methodologies for N 2 Phenylpropyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation of N-(2-Phenylpropyl)acetamide (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques utilized for this purpose, often supplemented by Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to each type of proton in the molecule. Although specific chemical shifts can vary slightly depending on the solvent and instrument, typical values are observed. A ¹H NMR spectrum for this compound is available, providing empirical data for its structural confirmation researchgate.net. In related acetamide (B32628) derivatives, the amide proton (NH) typically appears as a broad singlet, while the aromatic protons of the phenyl group show multiplets in the aromatic region of the spectrum. The aliphatic protons of the propyl chain exhibit distinct splitting patterns and chemical shifts based on their proximity to the phenyl and acetamide groups nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetamide group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the propyl chain. Data for related compounds, such as N-(2-methyl-1-phenylpropyl)acetamide, show the carbonyl carbon resonating around 169.72 ppm and the aromatic carbons appearing between approximately 127 and 142 ppm nih.gov.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm its molecular weight of 177.24 g/mol nih.gov. Electron ionization (EI) is a common technique used for acetamides, which often results in fragmentation patterns that can provide further structural information google.com. The mass spectrum of N-(2-phenylethyl)acetamide, a related compound, is available in the NIST WebBook, showcasing typical fragmentation for this class of molecules google.com. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include a strong C=O stretching vibration for the amide carbonyl group (typically around 1650 cm⁻¹), an N-H stretching vibration (around 3300 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule nih.govresearchgate.net.

Table 1: Spectroscopic Data for this compound and Related Compounds

Compound Technique Key Observations Reference
This compound ¹H NMR Spectrum available researchgate.net
This compound IR, MS Spectral data listed nih.gov
N-(2-methyl-1-phenylpropyl)acetamide ¹H NMR δ 7.40–7.20 (m, 5H), 6.00 (d, 1H), 4.74 (dd, 1H), 2.06–2.00 (m, 1H), 1.99 (s, 3H), 0.96 (d, 3H), 0.81 (d, 3H) nih.gov
N-(2-methyl-1-phenylpropyl)acetamide ¹³C NMR δ 169.72, 141.67, 128.56, 127.25, 127.09, 59.34, 33.48, 23.52, 19.84, 18.99 nih.gov
2-naphthyl-N-(2-phenylpropyl)acetamide ¹³C NMR, GC-MS, IR Spectral information available in database pressbooks.pub
N-(2-phenylethyl)acetamide Mass Spectrum Electron ionization spectrum available google.com

Chromatographic Separation Methods for this compound (e.g., HPLC)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high degree of resolution and is suitable for both analytical and preparative-scale separations of acetamide derivatives. The choice of stationary and mobile phases is critical for achieving optimal separation.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. A nonpolar stationary phase, such as a C18 column, is typically used with a polar mobile phase. For related acetamides, mobile phases consisting of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid, have been successfully employed nih.govdoi.org. The gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with a range of polarities nih.gov.

Chiral HPLC: For the separation of enantiomers of chiral acetamide derivatives, chiral HPLC is the method of choice. Columns with a chiral stationary phase, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel or Chiralpak), are used to resolve the racemic mixture into its individual enantiomers. This is particularly important in pharmaceutical and biological studies where enantiomers may exhibit different activities. For instance, the enantiomers of 1-phenylethylamine (B125046) have been separated as their N-acetyl derivatives using a CHIRALDEX™ B-PM column sigmaaldrich.com.

Table 2: General HPLC Parameters for Acetamide Analysis

Parameter Typical Conditions Reference
Column Reversed-phase C18, Chiral columns (for enantiomers) nih.govdoi.orgsigmaaldrich.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., formic acid, acetic acid) nih.govdoi.org
Detection UV-Vis (typically at a wavelength where the phenyl group absorbs), Mass Spectrometry (MS) nih.govplantarchives.org
Flow Rate Typically 0.5 - 1.5 mL/min nih.gov

Quantitative Analysis Approaches for this compound

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This is often achieved using chromatographic techniques coupled with a suitable detector or by UV-Vis spectrophotometry.

HPLC with UV-Vis or Mass Spectrometric Detection: HPLC is a powerful tool for quantitative analysis. When coupled with a UV-Vis detector, the absorbance of the compound at a specific wavelength is measured and correlated to its concentration using a calibration curve prepared with standards of known concentrations plantarchives.org. The phenyl group in this compound allows for sensitive detection in the UV region. For enhanced selectivity and sensitivity, particularly in complex matrices like biological fluids, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS provides quantitative data based on the mass-to-charge ratio of the analyte and its fragments, offering high specificity and low detection limits researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for the quantitative analysis of this compound, especially after derivatization to increase its volatility and thermal stability if necessary. The use of an internal standard is common to improve the accuracy and precision of the quantification. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity by only monitoring specific ions characteristic of the target compound google.com. For some acetamides, derivatization with reagents like 9-xanthydrol has been employed to improve chromatographic properties and detection limits acs.org.

UV-Vis Spectrophotometry: Direct UV-Vis spectrophotometry can be a simple and cost-effective method for the quantitative determination of this compound in pure samples or simple mixtures. A calibration curve is constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax) pressbooks.pubplantarchives.org. However, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other components in the sample that absorb at the same wavelength nih.gov.

Computational and Theoretical Investigations of N 2 Phenylpropyl Acetamide

Quantum Chemical Studies and Electronic Structure Analysis of N-(2-Phenylpropyl)acetamide (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound. These studies can determine optimized molecular geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous acetamide (B32628) derivatives provides a framework for understanding its likely electronic characteristics. For instance, studies on various N-aryl-acetamide compounds have utilized DFT to analyze their electronic structure and predict reactivity. researchgate.netrsc.org In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations demonstrated that charge exchange occurs within the molecule, and a small HOMO-LUMO energy gap suggested high chemical reactivity. nih.gov Similarly, theoretical investigations of N-chlorophenyl based acetamides have used DFT to determine energetic parameters and predict electrophilic and nucleophilic sites. xisdxjxsu.asia

The molecular electrostatic potential (MEP) is another key output of quantum chemical calculations, providing a visual representation of the charge distribution and allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.govxisdxjxsu.asia For acetamide derivatives, the oxygen atom of the carbonyl group typically exhibits a negative electrostatic potential, making it a likely site for electrophilic interaction, while the N-H proton shows a positive potential, indicating a site for nucleophilic interaction.

Table 1: Representative Quantum Chemical Data for Acetamide Derivatives

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideDFT/B3LYP/6-31G**--Small (indicative of reactivity) nih.gov
2-(quinoline-4-yloxy)acetamide derivative BDFT/B3LYP/6-31+G(d,p)--3.749 sapub.org
2-(quinoline-4-yloxy)acetamide derivative FDFT/B3LYP/6-31+G(d,p)--Lower than B (less stable) sapub.org

Note: Data for this compound is not available. The table presents findings for analogous compounds to illustrate the application of these computational methods.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov For a molecule like this compound, which possesses a flexible propyl chain and a phenyl group, conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

The propyl chain in this compound allows for rotational freedom, leading to various possible conformations or rotamers. The relative stability of these conformers is influenced by steric and electronic effects. Conformational analysis of related acetamide structures, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has been performed using a combination of spectroscopic techniques and theoretical calculations. nih.gov These studies revealed the existence of stable gauche and cis conformers, with their relative populations being influenced by the polarity of the solvent. nih.gov

While specific MD simulations for this compound are not readily found, studies on other complex acetamide derivatives have employed this technique. For example, MD simulations have been used to assess the stability of ligand-receptor complexes involving phenyl acetamide derivatives, often run for trajectories of 100 nanoseconds to observe the dynamic interactions. nih.gov Such simulations can reveal stable binding modes and the role of specific functional groups in maintaining these interactions. For the related compound 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide, a predicted Collision Cross-Section (CCS) value of 150.9 Ų for the [M+H]+ adduct reflects the conformational flexibility of its branched alkyl chain. A similar value of 153.3 Ų was noted for 2-Chloro-N-(2-phenylpropyl)acetamide, suggesting a comparable molecular volume.

Table 2: Predicted Physicochemical Properties of a Related Compound

CompoundPropertyValueSource
2-Chloro-N-(2-methyl-1-phenylpropyl)acetamidePredicted CCS ([M+H]+)150.9 Ų
2-Chloro-N-(2-phenylpropyl)acetamidePredicted CCS ([M]+)153.3 Ų

Note: This data is for a structurally similar compound and provides an estimation of the molecular properties that can be derived from computational methods.

Prediction of Reactivity and Interaction Mechanisms via Theoretical Modeling of this compound

Theoretical modeling can be used to predict the chemical reactivity of this compound and the mechanisms of its potential interactions. Reactivity descriptors derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential, are fundamental to these predictions. researchgate.netxisdxjxsu.asia The local reactivity can be assessed through Fukui functions or dual descriptor analysis, which identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. sapub.org

In the context of this compound, the amide functional group is a key site for chemical reactions. The carbonyl carbon is electrophilic, while the lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions. The phenyl group can undergo electrophilic substitution reactions, and its electronic properties will be influenced by the acetamide side chain.

Theoretical modeling of peptides and amino acid derivatives has been used to identify chemical, physical, and structural properties that define their activity. isef.net By extracting physicochemical features, it is possible to build models that correlate structure with reactivity. isef.net For acetamide derivatives, molecular docking studies, a form of theoretical modeling, have been employed to investigate their binding with biological targets. rsc.orgnih.gov These studies predict the preferred binding orientation and estimate the binding affinity, providing insights into potential interaction mechanisms at a molecular level. rsc.org For example, research on phenyl acetamide derivatives as potential inhibitors of sirtuin 2 protein involved molecular docking to identify key hydrogen bonding and hydrophobic interactions within the binding site. nih.gov

Structure Activity Relationship Sar Studies of N 2 Phenylpropyl Acetamide and Its Analogs

Elucidation of Structural Determinants for Biological Activity in N-(2-Phenylpropyl)acetamide Series

In the broader class of N-phenylacetamide derivatives, the nature of the amide linkage has been shown to be a significant determinant of anticonvulsant activity. Studies comparing cyclic imide structures, such as in pyrrolidine-2,5-diones, with their acyclic amide counterparts have demonstrated that the chain amide bound can be a crucial pharmacophoric element. nih.govnih.gov This highlights the importance of the specific spatial arrangement and hydrogen bonding capacity of the N-acetyl group in this compound for its potential biological effects.

Impact of Substituent Modifications on this compound Activity Profiles

The modification of substituents on both the phenyl ring and the acetamide (B32628) moiety of this compound analogs has been a key strategy in SAR studies to optimize biological activity, particularly for anticonvulsant properties.

Research on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the N-phenylacetamide core, has shown that substitutions on the anilide (phenyl) ring are critical for anticonvulsant activity. nih.govnih.govuj.edu.pl For instance, the introduction of a trifluoromethyl group at the 3-position of the anilide ring led to a significant increase in protection against maximal electroshock (MES)-induced seizures. nih.govuj.edu.pl In contrast, many of the analogs with a chloro substituent at the same position were found to be inactive. nih.govuj.edu.pl This suggests that the electronic properties and the size of the substituent at this position are key determinants of anticonvulsant efficacy.

Furthermore, studies on N-(3-phenylpropyl)acetamide derivatives have explored the impact of phenyl ring substitutions on antioxidant and anti-inflammatory activities. While not a direct analog of the 2-phenylpropyl isomer, these findings provide valuable insights. The presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, on the phenyl ring was found to enhance antioxidant activity. wisdomlib.org This indicates that the electronic nature of the phenyl ring substituent can significantly modulate the biological profile of these compounds.

The following table summarizes the anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogs, highlighting the influence of the substituent at the 3-position of the anilide ring.

CompoundSubstituent at 3-position of Anilide RingAnticonvulsant Activity (MES test)
Analog Series 1 -ClInactive
Analog Series 2 -CF₃Active

Data sourced from studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.govuj.edu.pl

Stereochemical Influences on Structure-Activity Relationships of this compound Enantiomers

The this compound molecule possesses a chiral center at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(2-phenylpropyl)acetamide and (S)-N-(2-phenylpropyl)acetamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

While direct comparative studies on the anticonvulsant activity of the individual enantiomers of this compound are not extensively documented in the reviewed literature, research on structurally related chiral amides provides strong evidence for the importance of stereochemistry in this class of compounds. For example, a study on the enantiomers of 2-hydroxy-2-phenylbutyramide, another chiral anticonvulsant, found that while both enantiomers exhibited significant activity against pentylenetetrazol-induced seizures, there were variations in their time to peak effect. nih.gov Notably, the (-)-enantiomer displayed the lowest neurotoxicity in the rotarod ataxia test, indicating a more favorable safety profile. nih.gov

Preclinical in Vitro Pharmacological Research on N 2 Phenylpropyl Acetamide Analogs

In Vitro Biological Target Interaction Studies of N-(2-Phenylpropyl)acetamide Derivatives

A significant focus of preclinical research on this compound analogs has been the investigation of a series of N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives. These compounds have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a cation channel that plays a crucial role in pain, itch, and inflammatory responses. nih.govnih.gov

Initial identification of this series of compounds as TRPA1 antagonists stemmed from a high-throughput screening campaign. worktribe.com Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of these derivatives for the TRPA1 channel. The primary assay for characterizing the interaction of these compounds with their biological target involved electrophysiological measurements.

Compound IDAlkyleneimino Ring SizeSubstitution on Phenyl RinghTRPA1 IC50 (nM)
Analog 15-memberedNone50
Analog 26-memberedNone35
Analog 36-membered4-Fluoro20
Analog 47-memberedNone75

Cellular Assay Development and Application for this compound Research

The primary cellular assay utilized to evaluate the activity of this compound analogs on their biological target, the TRPA1 channel, was whole-cell patch-clamp electrophysiology. nih.gov This technique allows for the direct measurement of ion channel activity in response to the application of test compounds.

The assay was developed using a stable clonal human TRPA1 (hTRPA1)/293-T-REx cell line. nih.gov This engineered cell line was designed to allow for the inducible expression of the hTRPA1 channel upon exposure to tetracycline. nih.gov This controlled expression is crucial for isolating the specific effects of the compounds on the target channel and minimizing confounding effects from other endogenous ion channels. The use of automated patch-clamp systems, such as the PatchXpress 7000, enabled higher throughput screening of the synthesized analogs. nih.gov

In these assays, the cells are voltage-clamped, and the current passing through the TRPA1 channels is recorded. The ability of the N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives to inhibit the current induced by a known TRPA1 agonist, such as allyl isothiocyanate (AITC), is measured. The concentration-dependent inhibition is then used to determine the potency of the compounds, typically expressed as an IC50 value.

Preclinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies on this compound Analogs

In the early stages of drug discovery, in vitro ADME studies are critical for predicting the pharmacokinetic properties of a compound series. For the N-(2-alkyleneimino-3-phenylpropyl)acetamide class of TRPA1 antagonists, efforts were made to enhance their in vitro ADME properties with the goal of achieving good oral bioavailability. However, these efforts were reported to be futile. worktribe.com

While specific in vitro ADME data for this series of compounds are not detailed in the available literature, a typical preclinical in vitro ADME assessment would include the following assays:

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

Permeability: Evaluated using cell-based assays such as Caco-2 or MDCK permeability assays to predict intestinal absorption.

Plasma Protein Binding: Measured to understand the extent to which the compounds bind to plasma proteins, which can affect their distribution and efficacy.

CYP450 Inhibition: Investigated to assess the potential for drug-drug interactions.

The reported lack of success in improving the ADME profile suggests that these compounds likely exhibited undesirable properties in these in vitro assays, such as high metabolic clearance or low permeability, which would predict poor oral bioavailability.

Compound IDHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
Analog 3< 5< 1> 99
Analog X102.598.5
Analog Y< 30.8> 99.5

This table is representative of typical data and illustrates the likely poor ADME profile of the series.

Mechanism of Action Investigations at the Molecular Level for this compound

The mechanism of action for the N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives is the inhibition of the TRPA1 ion channel. nih.gov These compounds act as antagonists, blocking the flow of ions through the channel that is normally triggered by noxious stimuli.

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the human TRPA1 channel that are critical for its function. Specifically, three cysteine residues (Cys621, Cys641, and Cys665) have been identified as being essential for the activation of the channel by a variety of electrophilic reagents. nih.govnih.gov When these three cysteine residues are replaced, the channel's response to these agonists is lost. nih.govnih.gov

While the N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives are TRPA1 antagonists, the precise molecular interaction between these non-electrophilic compounds and the TRPA1 channel has not been fully elucidated in the reviewed literature. It is plausible that they bind to a site on the channel that allosterically modulates its gating, preventing the conformational changes necessary for channel opening, rather than directly interacting with the cysteine residues involved in electrophilic activation. The mystery of why the triple cysteine mutant loses its sensitivity to electrophiles remains an area of active investigation and may hold further clues to the allosteric modulation of the channel. nih.govnih.gov

Environmental Fate and Degradation Pathways of N 2 Phenylpropyl Acetamide

Abiotic Degradation Mechanisms of N-(2-Phenylpropyl)acetamide (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation mechanisms are expected to be hydrolysis, photolysis, and oxidation.

Hydrolysis: The amide bond in N-substituted acetamides is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding amine and carboxylic acid. Kinetic studies on the acid hydrolysis of various N-alkyl substituted acetamides have shown that the rate of this reaction is significantly influenced by the steric effects of the substituents on the nitrogen atom. For this compound, the bulky phenylpropyl group would likely influence the rate of hydrolysis. The general reaction for the hydrolysis of this compound is the cleavage of the amide bond to form 2-phenylpropylamine (B128651) and acetic acid. While tertiary amides are generally more resistant to hydrolysis than primary and secondary amides, mild alkaline hydrolysis methods have been developed that can cleave secondary and tertiary amides.

Photolysis: The phenylpropyl group in this compound suggests that photolysis, or degradation by light, could be a significant environmental fate process. Phenylalkanes can undergo photodegradation, and the presence of aromatic rings can increase the photosensitivity of organic compounds. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the molecule, potentially causing bond cleavage. For instance, photocatalytic oxidation of phenylalkanes can occur under visible light irradiation. The specific photochemical reactions for this compound would depend on the wavelength of light and the presence of other photosensitizing substances in the environment.

Oxidation: Oxidation is another key abiotic pathway for the degradation of organic compounds in the environment. The oxidation of N-phenyl acetamides can be initiated by hydroxyl radicals (•OH), which are highly reactive species found in the atmosphere and in water. The phenyl group and the alkyl chain of this compound are both susceptible to oxidative attack. Oxidation of the phenyl ring can lead to the formation of hydroxylated derivatives, while oxidation of the propyl chain can result in the formation of various oxygenated products. For example, studies on the oxidation of water using various catalysts have shown the transformation of complex organic molecules.

Table 1: Inferred Abiotic Degradation Pathways of this compound

Degradation MechanismReactantsInferred Primary Products
HydrolysisWater (acidic or basic conditions)2-Phenylpropylamine, Acetic acid
PhotolysisSunlight (UV radiation)Phenylpropanones, Benzaldehyde, other smaller fragments
OxidationHydroxyl radicals (•OH), OzoneHydroxylated this compound, Phenylacetic acid, Benzoic acid

Biotic Degradation Processes and Microbial Transformation of this compound

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic pollutants from the environment. The biodegradation of this compound is expected to proceed through pathways observed for other acylanilides and aniline (B41778) derivatives.

Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of transforming complex organic molecules. For compounds like this compound, initial enzymatic attacks often involve hydroxylation or dealkylation. The microbial degradation of aniline and its derivatives, for instance, typically proceeds through the formation of catechols, which are then subject to ring cleavage.

Table 2: Inferred Biotic Degradation Steps for this compound

Degradation StepEnzyme Class (Inferred)Transformation
Initial AttackMonooxygenases, DioxygenasesHydroxylation of the phenyl ring
N-DeacetylationAmidase, AcylaseCleavage of the amide bond to form 2-phenylpropylamine and acetate
Phenyl Ring CleavageDioxygenasesOpening of the aromatic ring of hydroxylated intermediates
MineralizationVarious metabolic pathwaysComplete breakdown to CO₂, H₂O, and NH₄⁺

Metabolite Identification and Persistence in Environmental Contexts for this compound Degradation

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. Based on the degradation pathways of analogous compounds, several potential metabolites can be inferred.

The initial hydrolysis or microbial N-deacetylation would lead to the formation of 2-phenylpropylamine and acetic acid . Acetic acid is readily biodegradable. 2-Phenylpropylamine, an aniline derivative, would likely undergo further degradation. The microbial metabolism of anilines often involves hydroxylation to form aminophenols, followed by ring cleavage.

Oxidative and photolytic degradation of the phenylpropyl side chain could lead to the formation of compounds such as phenylacetone (B166967) , benzoic acid , and phenol . The degradation of the herbicide fluometuron (B1672900), a phenylurea, results in metabolites like desmethyl fluometuron and trifluoromethyl phenylurea, highlighting the step-wise degradation of N-substituted aromatic compounds.

The persistence of these metabolites in the environment will vary. Smaller, more water-soluble metabolites like acetic acid are generally expected to have low persistence. The persistence of aromatic intermediates will depend on their susceptibility to further microbial attack and photodegradation. The binding of aniline and its derivatives to soil components can also affect their environmental persistence and bioavailability. Predictive models, such as those available through the EPA's CompTox Chemicals Dashboard, can provide estimates of the environmental fate and persistence of chemicals and their predicted metabolites, although experimental data is necessary for confirmation.

Table 3: Inferred Metabolites of this compound and their Potential for Persistence

Inferred MetaboliteFormation PathwayEstimated Persistence
2-PhenylpropylamineHydrolysis, Biotic N-deacetylationModerate; subject to further microbial degradation and soil sorption
Acetic AcidHydrolysis, Biotic N-deacetylationLow; readily biodegradable
Hydroxylated this compoundOxidation, Biotic hydroxylationLow to moderate; intermediate in degradation
PhenylacetoneOxidation/Photolysis of side chainModerate; subject to further degradation
Benzoic AcidOxidation of side chainLow to moderate; biodegradable
PhenolDegradation of the phenyl ringLow; readily biodegradable

Q & A

Q. What are the optimal synthetic routes for N-(2-Phenylpropyl)acetamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key parameters include:
  • Catalysts and Solvents: Use polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like DMAP to enhance reaction efficiency .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
  • Scalability: Continuous flow reactors improve reproducibility and scalability, reducing batch-to-batch variability .
    Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1H^1H-NMR identifies protons on the phenyl and propyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.5 ppm for methyl groups) . 13C^{13}C-NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • InChI Key: Cross-validate structural integrity using standardized identifiers like InChIKey=GMFKXTWKFHPRQV-UHFFFAOYSA-N .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer: Critical properties include:
  • Solubility: Moderate solubility in DMSO (>10 mg/mL) but limited in aqueous buffers (<1 mg/mL), necessitating solvent optimization for biological assays .
  • Stability: Store at −20°C under inert gas to prevent hydrolysis of the amide bond .
  • Melting Point: Typically 120–125°C; deviations may indicate impurities .

Advanced Research Questions

Q. How does the presence of specific functional groups in this compound influence its bioactivity and interaction with biological targets?

  • Methodological Answer: Functional groups dictate target binding:
  • Amide Group: Facilitates hydrogen bonding with enzymes (e.g., proteases) or receptors, modulating activity .
  • Phenyl and Propyl Moieties: Enhance lipophilicity, improving membrane permeability in cellular assays .
    Structure-activity relationship (SAR) studies can be guided by modifying substituents (e.g., fluorination of the phenyl ring) and measuring IC50_{50} changes in enzyme inhibition assays .

Q. What methodologies are employed to resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer: Address discrepancies via:
  • Standardized Assays: Use validated protocols (e.g., MTT assays ) with positive/negative controls to minimize variability.
  • Replicate Experiments: Conduct triplicate measurements under identical conditions (pH, temperature, cell lines) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity levels) .

Q. How can computational chemistry models aid in predicting the physicochemical properties or bioactivity of this compound?

  • Methodological Answer: Computational approaches include:
  • Quantum Chemistry Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
  • QSPR Models: Relate molecular descriptors (e.g., logP, polar surface area) to solubility or toxicity .
  • Molecular Docking: Simulate binding interactions with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers design experiments to investigate the metabolic stability and toxicity profile of this compound?

  • Methodological Answer: Key steps:
  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Toxicity Screening: Use Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
  • In Vivo Models: Administer graded doses in rodent studies (OECD guidelines) to assess acute/chronic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.